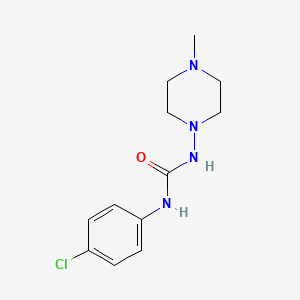

1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea

Description

Properties

Molecular Formula |

C12H17ClN4O |

|---|---|

Molecular Weight |

268.74 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)urea |

InChI |

InChI=1S/C12H17ClN4O/c1-16-6-8-17(9-7-16)15-12(18)14-11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H2,14,15,18) |

InChI Key |

IHFFEJHUOVPTRN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)NC(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chlorophenyl Isocyanate

The preparation of 4-chlorophenyl isocyanate (6a ) serves as a critical precursor. As demonstrated in, aryl isocyanates are synthesized via the reaction of aromatic amines with bis(trichloromethyl)carbonate (BTC). For 4-chloroaniline, this involves:

-

Dissolving 4-chloroaniline (0.1 mol) in anhydrous dichloromethane.

-

Adding BTC (0.033 mol) dropwise under nitrogen at 0°C.

Key Data :

Reaction with 4-Methylpiperazine

The urea bond is formed by nucleophilic attack of 4-methylpiperazine on the isocyanate:

-

Adding 4-methylpiperazine (1.1 eq) to 6a in tetrahydrofuran (THF).

-

Stirring at 25°C for 12 h.

-

Isolating the product via vacuum filtration and recrystallization from ethanol.

Optimization Insights :

-

Solvent : THF outperforms dichloromethane due to better amine solubility.

-

Stoichiometry : A 10% excess of 4-methylpiperazine minimizes unreacted isocyanate.

Characterization :

Alternative Methodologies

Carbodiimide-Mediated Coupling

To circumvent isocyanate handling, carbonyldiimidazole (CDI) activates 4-chloroaniline for urea formation:

-

Reacting 4-chloroaniline (1 eq) with CDI (1.2 eq) in THF.

-

Adding 4-methylpiperazine (1.5 eq) after 2 h.

Advantages :

Comparative Analysis of Synthetic Routes

Scale-Up and Industrial Considerations

Catalytic Hydrogenation

Patent discloses hydrogenation techniques to reduce nitro intermediates in urea synthesis. For example, Pd/C (5 wt%) in methanol at 50 psi H₂ enhances reaction rates for bulky amines like 4-methylpiperazine.

Purification Challenges

-

Byproducts : Trace amounts of biuret form via isocyanate dimerization, necessitating silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

-

Crystallization : Ethanol/water (3:1) yields >99% pure product as white crystals.

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Biological Activities

1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea has been studied for various biological activities, particularly its role as an allosteric modulator of cannabinoid receptors. The following sections summarize its applications based on recent research findings.

Cannabinoid Receptor Modulation

Research indicates that this compound acts as an allosteric modulator of the CB1 cannabinoid receptor, which is involved in regulating appetite, pain perception, and other physiological processes. Studies have shown that modulation of this receptor can lead to potential therapeutic effects in conditions such as obesity and chronic pain management.

Synthesis and Derivatives

The synthesis typically involves the reaction of 4-chlorophenyl isocyanate with 4-methylpiperazine in an organic solvent like dichloromethane. The resulting product can be purified through recrystallization. Various derivatives have been synthesized to explore their biological activity further, as structural modifications can significantly influence their efficacy.

Case Study 1: Appetite Regulation

A study demonstrated that derivatives of this compound exhibited significant effects on appetite regulation in animal models. The modulation of the CB1 receptor was linked to reduced food intake and weight loss, suggesting potential applications in obesity treatment .

Case Study 2: Pain Perception

In another study, the compound was evaluated for its analgesic properties. Results indicated that it could effectively reduce pain responses in animal models through its action on cannabinoid receptors, highlighting its potential as a novel analgesic agent .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease processes.

Comparison with Similar Compounds

Key Observations:

- Piperazine vs. Piperidine/Pyridine : The 4-methylpiperazine group in the target compound provides enhanced solubility and basicity compared to pyridine () or adamantyl groups (), which are bulkier and less polar.

- Biological Activity : Diflubenzuron () demonstrates insecticidal activity due to its fluorobenzoyl group, which disrupts chitin synthesis. In contrast, the target compound’s piperazine moiety may target enzymes or receptors in microbial or mammalian systems .

Antimicrobial Activity

- Target Compound : In a 2019 study (), derivatives with 4-chlorophenyl and piperazine groups showed moderate to strong activity against Gram-positive bacteria (e.g., S. aureus), likely due to interactions with bacterial cell walls or efflux pumps.

- Comparison with 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea : The pyridine analog () exhibited weaker antimicrobial activity, suggesting that the piperazine group’s basicity enhances membrane penetration .

Insecticidal Activity

Enzyme Inhibition

- 1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea (): This compound, with an amidinophenyl group, showed affinity for serine proteases, highlighting the role of electron-deficient aromatic groups in enzyme binding.

- Target Compound : The 4-methylpiperazine group may target kinases or GPCRs, as seen in related piperazine-containing drugs .

Biological Activity

1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C14H20ClN4O

- Molecular Weight : 312.815 g/mol

- Structure : The compound features a chlorophenyl group and a piperazine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 and NCI-H460. The mechanism involves the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

- Kinase Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which is essential for cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells .

Antitumor Activity

This compound has demonstrated significant antitumor activity in vitro. The following table summarizes its IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.46 | Induction of apoptosis via caspase activation |

| NCI-H460 | 0.39 | Inhibition of Aurora-A kinase |

| A549 | 0.75 | Autophagy induction without apoptosis |

These results indicate a potent ability to inhibit tumor growth, making it a candidate for further development in cancer therapy.

Neurological Implications

Research has also explored the potential neuroprotective effects of this compound. It has been suggested that it may act as an antagonist at certain muscarinic receptors, which could have implications for treating neurological disorders such as Alzheimer's disease .

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. One derivative showed an IC50 value of 0.01 µM against MCF-7 cells, indicating enhanced potency compared to the parent compound. This suggests that structural modifications can significantly improve biological activity .

Case Study 2: Mechanistic Studies

Another investigation focused on the mechanistic pathways involved in the compound's action against pancreatic cancer cells. The study found that treatment with this compound led to downregulation of Mcl-1, a protein associated with cell survival, thereby sensitizing cells to chemotherapy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea to maximize yield and purity?

- Methodology :

- Stepwise coupling : React 4-chlorophenyl isocyanate with 4-methylpiperazine under anhydrous conditions in aprotic solvents (e.g., dichloromethane or tetrahydrofuran) at 0–5°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) .

- Yield optimization : Adjust stoichiometric ratios (1:1.2 for isocyanate:amine) and reaction time (6–12 hours) to balance conversion and byproduct formation.

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : Confirm the urea linkage (NH signals at δ 6.5–7.5 ppm in DMSO-d6) and methylpiperazine protons (δ 2.2–3.0 ppm). Compare with analogs like 1-(4-Amidinophenyl)-3-(4-Chlorophenyl)urea .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z for C₁₃H₁₈ClN₅O: ~304.1 [M+H]⁺).

- Elemental analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Q. What solvent systems are suitable for solubility studies of this urea derivative?

- Methodology :

- Test solubility in DMSO (high solubility for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Use sonication (30 min at 40°C) to enhance dispersion.

- For low solubility, employ co-solvents (e.g., 10% PEG-400 in saline) or micellar formulations (Tween-80) .

Q. How can researchers conduct preliminary biological activity screening?

- Methodology :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ determination) or antimicrobial disk diffusion (Gram-positive/-negative strains).

- Dose range : 1–100 µM, with 24–72 hr incubation. Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-methylpiperazine moiety?

- Methodology :

- Analog synthesis : Replace 4-methylpiperazine with morpholine, piperidine, or substituted piperazines to assess steric/electronic effects.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like serine proteases or kinases (e.g., MAPK) .

- Data validation : Compare computational predictions with experimental IC₅₀ values to refine models .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?

- Methodology :

- Crystallization : Grow crystals via slow evaporation (acetonitrile/ethanol) at 4°C. Use SHELX programs for data refinement .

- Key parameters : Analyze torsion angles (e.g., C-N-C=O) and hydrogen-bonding networks (N-H···O) to confirm urea planarity and piperazine chair conformation. Reference similar structures (e.g., 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea) .

Q. What mechanisms explain conflicting cytotoxicity data across cell lines?

- Methodology :

- Metabolic stability : Assess compound degradation in cell media (LC-MS/MS) over 24 hours.

- Efflux pumps : Test in P-glycoprotein-overexpressing cells (e.g., Caco-2) with/without inhibitors (verapamil).

- Transcriptomics : Perform RNA-seq on resistant vs. sensitive cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

Q. How can researchers validate target engagement in complex biological systems?

- Methodology :

- Photoaffinity labeling : Synthesize a photoactivatable analog (e.g., aryl azide derivative) and crosslink to cellular targets. Identify bound proteins via pull-down/MS .

- SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to measure binding kinetics (KD, kon/koff) with recombinant proteins (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.